
Berotralstat
説明
Historical Perspectives on Plasma Kallikrein Inhibition in Drug Discovery
The pursuit of plasma kallikrein inhibitors has been a long-standing endeavor in drug discovery, driven by the enzyme's central role in various physiological and pathological processes. researchgate.net Early research focused on understanding the intricate connections between the kallikrein-kinin system and conditions like inflammation and blood pressure regulation. wikipedia.orgnih.gov The realization that excessive plasma kallikrein activity leads to an overproduction of bradykinin, a potent mediator of swelling and pain, spurred the development of targeted inhibitors. patsnap.comacs.org This was particularly relevant for hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent, severe swelling attacks due to a deficiency in the C1 esterase inhibitor, a key regulator of plasma kallikrein. patsnap.comnih.gov The development of protein-based inhibitors, such as Ecallantide, marked a significant step forward, validating plasma kallikrein as a viable therapeutic target. acs.org However, the need for more convenient, orally bioavailable options to improve patient quality of life fueled further research, ultimately leading to the development of small-molecule inhibitors like Berotralstat. dovepress.comfrontiersin.org
The Kinin-Kallikrein System: Core Components and Biological Pathways
The kallikrein-kinin system is a complex cascade of proteins that plays a crucial role in inflammation, blood pressure control, coagulation, and pain. immunopathol.complos.org Dysregulation of this system is implicated in several diseases, highlighting its importance in maintaining homeostasis. immunopathol.comfrontiersin.org
Plasma kallikrein, encoded by the KLKB1 gene, is a serine protease that circulates in the blood as an inactive precursor, prekallikrein. wikipedia.orgpatsnap.com Upon activation, plasma kallikrein becomes a key enzyme in the kallikrein-kinin system. uniprot.org Its primary role is to cleave high-molecular-weight kininogen (HMWK). patsnap.commedchemexpress.com This enzymatic action is highly specific, targeting particular peptide bonds within the HMWK molecule. uniprot.orgmedchemexpress.com Beyond its role in the kinin system, plasma kallikrein also participates in the contact activation pathway of coagulation and has been linked to the renin-angiotensin system. uniprot.orgmedchemexpress.com
High-molecular-weight kininogen (HMWK) is a circulating plasma protein that serves as the substrate for plasma kallikrein. wikipedia.orgfrontiersin.org The cleavage of HMWK by plasma kallikrein is a critical step that liberates the vasoactive peptide bradykinin. patsnap.comwikipedia.org This process involves the specific proteolytic cleavage of HMWK, resulting in the formation of bradykinin and the remaining part of the molecule, known as cleaved HMWK (HKa). wikipedia.orgnih.gov Bradykinin is a potent inflammatory mediator that binds to its receptors, leading to vasodilation, increased vascular permeability, and the sensation of pain. patsnap.comimmunopathol.com
The generation of bradykinin is a tightly regulated process. In a healthy state, the activity of plasma kallikrein is controlled by inhibitors like the C1 esterase inhibitor. plos.orgmdpi.com However, in conditions where this regulation is impaired, such as in hereditary angioedema, the uncontrolled activity of plasma kallikrein leads to excessive bradykinin production. drugbank.comfrontiersin.org
The kallikrein-kinin system is integral to several physiological processes, and its dysregulation can have significant pathological consequences. immunopathol.comjst.go.jp Proper functioning of the system contributes to the regulation of blood pressure and inflammatory responses. wikipedia.orgpatsnap.com
Dysregulation, often characterized by excessive activation, can lead to a range of disorders. immunopathol.comfrontiersin.org A primary example is hereditary angioedema (HAE), where a deficiency in C1 inhibitor results in uncontrolled plasma kallikrein activity and subsequent overproduction of bradykinin, causing recurrent episodes of severe swelling. drugbank.comnih.gov The system's dysregulation has also been implicated in other conditions, including:
Inflammatory and Cardiovascular Conditions: The system's role in inflammation and blood pressure suggests its involvement in various cardiovascular and inflammatory diseases. patsnap.comimmunopathol.com
Thromboinflammation: The interplay between the kallikrein-kinin system and the coagulation cascade can contribute to thromboembolic complications. nih.gov
Viral Infections: Emerging research suggests a role for the kallikrein-kinin system in the pathophysiology of certain viral infections, potentially contributing to inflammatory responses and vascular leakage. immunopathol.commdpi.com
Diabetic Complications: Studies have pointed to the involvement of plasma kallikrein in diabetic retinopathy and macular edema. researchgate.netacs.org
Cancer: The kallikrein-kinin system, particularly bradykinin, has been investigated for its potential role in tumor growth and migration, as seen in glioblastoma research. mdpi.com
High-Molecular-Weight Kininogen (HMWK) Cleavage and Bradykinin Generation
Rationale for Developing Selective Plasma Kallikrein Modulators for Research Applications
The development of selective plasma kallikrein modulators like this compound is driven by the need for precise tools to investigate the multifaceted roles of the kallikrein-kinin system in health and disease. researchgate.netnih.gov The complexity and interconnectedness of this system with other major biological pathways, such as the coagulation and complement systems, necessitate inhibitors with high specificity to avoid off-target effects and to accurately delineate the function of plasma kallikrein. researchgate.netjst.go.jp
Selective inhibitors provide researchers with the ability to:
Elucidate Pathophysiological Mechanisms: By specifically blocking plasma kallikrein, researchers can investigate its precise contribution to the pathology of various diseases, including HAE, diabetic complications, and certain cancers. researchgate.netacs.orgmdpi.com
Validate Therapeutic Targets: The efficacy of selective inhibitors in preclinical and clinical studies helps to validate plasma kallikrein as a druggable target for a range of conditions. researchgate.netresearchgate.net
Develop Novel Therapeutics: The success of initial inhibitors paves the way for the design and development of new and improved modulators with enhanced properties, such as oral bioavailability and optimized pharmacokinetic profiles. dovepress.comnih.gov
Explore New Indications: Selective modulators enable the exploration of the therapeutic potential of plasma kallikrein inhibition in a broader spectrum of diseases beyond the initial focus on HAE. researchgate.netresearchgate.net
The availability of potent and selective plasma kallikrein inhibitors is crucial for advancing our understanding of the kallikrein-kinin system and for the development of targeted therapies for a variety of human diseases. nih.govnih.gov
Research Findings on this compound
Clinical trials have provided significant data on the efficacy of this compound in reducing the frequency of attacks in patients with hereditary angioedema.
Study | Patient Population | Key Finding | Reference |
---|---|---|---|
APeX-2 | Adults and adolescents (≥12 years) with HAE | This compound 150 mg daily significantly reduced the rate of HAE attacks by 44.2% compared to placebo over 24 weeks. | nih.gov |
APeX-J | Japanese patients (≥12 years) with HAE | Showed a 49.1% reduction in HAE attack rates with this compound 150 mg daily compared to placebo. | nih.gov |
APeX-S | Adults and adolescents (≥12 years) with HAE (Open-label extension) | Long-term treatment with this compound 150 mg daily demonstrated sustained reductions in attack rates. | emjreviews.com |
APeX-P | Pediatric patients (2 to <12 years) with HAE | An oral granule formulation of this compound resulted in early and sustained reductions in monthly attack rates. | |
Real-world study (Canada) | Adults with HAE-C1-INH | Reduced the mean attack frequency by 51.5% over 6 months. | frontiersin.org |
Real-world study (Adolescents) | Adolescents with HAE | Significantly lower HAE attack rates were observed during each 90-day follow-up period compared to baseline. | haei.org |
特性
IUPAC Name |
2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F4N6O/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41)/t28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNXMBYCBRBRFD-MUUNZHRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN[C@@H](C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F4N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336676 | |
Record name | Berotralstat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809010-50-1 | |
Record name | Berotralstat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809010501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Berotralstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Berotralstat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEROTRALSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA0KB1BDQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Mechanisms of Action of Berotralstat
Target Identification and Specificity for Plasma Kallikrein
Berotralstat was developed as a potent and selective inhibitor of plasma kallikrein, a serine protease that plays a crucial role in the production of bradykinin. drugbank.comnih.gov In individuals with HAE, who have deficient or dysfunctional C1-inhibitor, plasma kallikrein activity is poorly regulated, leading to an overproduction of bradykinin and subsequent swelling attacks. drugbank.comfrontiersin.org this compound directly targets and blocks the enzymatic activity of plasma kallikrein, thereby controlling the generation of excess bradykinin. drugbank.com
Enzyme Kinetic Characterization of Plasma Kallikrein Inhibition
The inhibitory potential of this compound has been quantified through detailed enzyme kinetic studies, which are crucial for understanding its potency and efficacy.
The inhibition constant (Kᵢ) is a measure of the potency of an inhibitor; a lower Kᵢ value indicates a stronger binding affinity between the inhibitor and the enzyme. For this compound, the inhibition constant against human plasma kallikrein was determined to be 0.44 nmol/L. pmda.go.jpportico.org This sub-nanomolar Kᵢ value highlights the potent nature of this compound's interaction with its target enzyme. blogspot.com
Table 1: Inhibition Constant (Kᵢ) of this compound
Parameter | Value |
---|
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The IC₅₀ of this compound for human plasma kallikrein is 0.88 nmol/L. pmda.go.jp Studies in activated plasma from different species have shown comparable IC₅₀ values, with 5.4 nM in human plasma, 5.2 nM in monkey plasma, and 7.2 nM in rat plasma. fda.gov In plasma from patients with HAE, this compound inhibited plasma kallikrein activity with an EC₅₀ value of 15.9 nmol/L. pmda.go.jp
Table 2: IC₅₀ Values of this compound in Various Plasma Systems
Plasma System | IC₅₀ Value (nM) |
---|---|
Human | 5.4 |
Monkey | 5.2 |
Determination of Inhibition Constant (Ki)
Selectivity Profile Against Other Serine Proteases
A critical aspect of a targeted inhibitor is its selectivity for the intended enzyme over other related enzymes. This compound has demonstrated high selectivity for plasma kallikrein over other serine proteases such as trypsin, thrombin, and plasmin. portico.orgblogspot.com The IC₅₀ values for these other proteases were found to be 4,500- to 56,000-fold higher than that for plasma kallikrein, indicating a significantly lower affinity for these off-target enzymes. portico.org This high degree of selectivity minimizes the potential for unintended biological effects. patsnap.com
Table 3: Selectivity Profile of this compound
Serine Protease | Selectivity (Fold-increase in IC₅₀ vs. Plasma Kallikrein) |
---|---|
Trypsin | >4,500 |
Thrombin | >4,500 |
Ligand-Target Interaction Analysis
The interaction between this compound and plasma kallikrein has been elucidated through structural studies, revealing the precise binding mechanism.
Structural Basis of Binding
This compound binds deep within the active site of plasma kallikrein. frontiersin.orgresearchgate.net This binding is facilitated by a structure-guided design that allows the molecule to fit into the S1 pocket of the enzyme. blogspot.com X-ray crystallography has shown that this compound adopts a characteristic U-shaped conformation when bound to the active site. mdpi.com This binding induces a conformational change in the enzyme, specifically a "Trp flip" of the Trp215 residue, which creates a deep S4 pocket. mdpi.com This induced fit, along with a network of interactions, contributes to the high potency and selectivity of this compound. mdpi.com
Role of Structure-Guided Drug Design in Compound Discovery
The development of this compound was heavily reliant on a structure-guided drug design strategy. acs.orgnih.govfrontiersin.org This approach involves utilizing the three-dimensional structure of the target protein to design and optimize inhibitor molecules for improved potency and selectivity.
Researchers successfully determined the crystal structure of this compound (also known as BCX7353) in a complex with the serine protease domain of human plasma kallikrein at a resolution of 2.10 Å. rcsb.org This high-resolution structural information provided critical insights into the binding interactions between the inhibitor and the enzyme's active site. rcsb.org This knowledge was instrumental in the iterative process of modifying the chemical structure of the lead compounds to enhance their binding affinity and specificity for plasma kallikrein over other related serine proteases. portico.orgacs.org The success of this strategy is evident in this compound's high potency, with a reported inhibition constant (Ki) of 0.44 nM for human plasma kallikrein. portico.orgpmda.go.jp
Computational Chemistry and Molecular Modeling Approaches for Interaction Analysis
Computational chemistry and molecular modeling were integral to the discovery and optimization of this compound. researchgate.net These techniques are used to simulate and analyze the interactions between a drug molecule and its protein target at an atomic level.
In the case of this compound, molecular docking studies were employed to predict and analyze the binding modes of inhibitor candidates within the active site of plasma kallikrein. researchgate.net The active site of plasma kallikrein has distinct sub-pockets (S1, S2, etc.), and successful inhibitors often interact with multiple of these sites. acs.org Modeling helped in designing compounds that could effectively fit into and interact with key residues in these pockets, such as the S1 and S4 grooves. researchgate.net Furthermore, these computational approaches were crucial for ensuring the high selectivity of this compound. By modeling the interactions with other serine proteases, researchers could introduce chemical modifications that would be unfavorable for binding to off-target enzymes, thus minimizing potential side effects. portico.org
A molecular dynamics simulation study provided insights into the binding free energy of the this compound-plasma kallikrein complex, which was calculated to be -31.41 ± 4.97 kcal/mol, indicating a stable and favorable interaction. nih.gov
Elucidation of Downstream Biochemical and Cellular Pathway Modulation
This compound's inhibition of plasma kallikrein leads to the modulation of downstream biochemical and cellular pathways, most notably the reduction of bradykinin production and an influence on the contact pathway of coagulation.
This compound has demonstrated effective, concentration-dependent inhibition of bradykinin production in various in vitro and ex vivo models. pmda.go.jphres.ca
In a cellular model using Human Umbilical Vein Endothelial Cells (HUVECs) coated with high-molecular-weight kininogen (HMWK), this compound inhibited the release of bradykinin with a half-maximal effective concentration (EC50) of 5.56 nM. portico.orgpmda.go.jp This system mimics the physiological conditions where plasma kallikrein cleaves HMWK to produce bradykinin at the surface of endothelial cells. pmda.go.jp
Ex vivo studies using plasma from both healthy subjects and HAE patients have further confirmed the inhibitory activity of this compound. In plasma from healthy subjects, this compound inhibited plasma kallikrein activity with an EC50 value of 5.4 nmol/L. pmda.go.jp
Table 1: Inhibitory Activity of this compound on Plasma Kallikrein and Bradykinin Production
Parameter | System/Assay | Value | Reference |
---|---|---|---|
Inhibition Constant (Ki) | Isolated Human Plasma Kallikrein | 0.44 nM | portico.orgpmda.go.jp |
Half-Maximal Inhibitory Concentration (IC50) | Isolated Human Plasma Kallikrein | 0.88 nM | pmda.go.jp |
Half-Maximal Effective Concentration (EC50) for Bradykinin Release | HUVEC System | 5.56 nM | portico.orgpmda.go.jp |
Half-Maximal Effective Concentration (EC50) for pKal Activity | Ex Vivo Plasma (Healthy Subjects) | 5.4 nM | pmda.go.jp |
Half-Maximal Effective Concentration (EC50) for pKal Activity | Ex Vivo Plasma (HAE Patients) | 15.9 nM | pmda.go.jp |
The contact pathway, which is initiated by the activation of Factor XII (FXII), is linked to both the coagulation cascade and the kallikrein-kinin system. plos.org Plasma kallikrein can activate FXII, which in turn can lead to thrombin generation. researchgate.net
Studies in mouse models have shown that this compound can modulate contact pathway-initiated thrombin generation. nih.govmedchemexpress.commedchemexpress.com In a whole blood thrombin generation assay, a single 8 μM dose of this compound was shown to inhibit plasma kallikrein activity and reduce thrombin generation initiated by the contact pathway activator, silica. nih.govmedchemexpress.commedchemexpress.com This effect was observed in both wild-type (F12+/+) and Factor XII-deficient (F12-/-) mice, suggesting that plasma kallikrein contributes to thrombin generation through both FXII-dependent and independent mechanisms. nih.gov Specifically, this compound significantly reduced the peak thrombin generation in both F12+/+ and F12-/- mouse whole blood but did not significantly affect the lag time to thrombin generation. nih.gov
Table 2: Effect of this compound on Contact Pathway-Initiated Thrombin Generation in a Mouse Model
Model System | Parameter | Observation | Reference |
---|---|---|---|
F12+/+ and F12-/- Mouse Whole Blood | Thrombin Generation Lag Time | No significant effect | nih.gov |
F12+/+ Mouse Whole Blood | Peak Thrombin Generation | Significantly reduced | nih.gov |
F12-/- Mouse Whole Blood | Peak Thrombin Generation | Significantly reduced (~35% reduction) | nih.gov |
Absorption, Distribution, Metabolism, and Excretion (ADME)
The ADME profile of this compound has been characterized through a series of in vitro and in vivo studies in non-human species, which are crucial for predicting its behavior in humans.
In Vitro Metabolic Stability and Metabolite Profiling
In vitro studies are fundamental in identifying the metabolic pathways and the enzymes responsible for the biotransformation of a new chemical entity.
In vitro experiments have identified that this compound is metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. hres.cadrugbank.comwww.gov.ukeuropa.eunih.govfda.gov However, these studies also indicate a low turnover rate, suggesting that this compound is not extensively metabolized by these enzymes. hres.cawww.gov.ukeuropa.eufda.gov Further in vitro investigations with recombinant CYP enzymes showed that the most significant decrease in this compound concentration occurred in the presence of CYP2D6 and CYP3A4. fda.gov Despite this, no single enzyme was responsible for more than 25% of its metabolism in these in vitro systems. fda.gov
In addition to being a substrate, this compound has also been shown to be a moderate inhibitor of both CYP2D6 and CYP3A4. hres.caeuropa.eu
Following a single oral dose of radiolabeled this compound, the parent compound accounted for 34% of the total radioactivity in plasma, with eight metabolites detected. hres.cadrugbank.comwww.gov.ukeuropa.eufda.gov Each of these metabolites represented a small fraction of the total radioactivity, ranging from 1.8% to 7.8%. hres.cadrugbank.comwww.gov.ukeuropa.eufda.gov The structures for five of these eight metabolites have been identified. hres.cawww.gov.ukeuropa.eu In rat hepatocytes, the predominant metabolites were identified as M2, M3, M9, and M10. pmda.go.jp Similarly, in human hepatocytes, M2, M3, M9, and M10 were also observed, although at different proportions. pmda.go.jp The metabolic pathways are thought to include oxidation, oxidative deamination, hydrogenation, N-dealkylation, N-acetylation, and N-carbamoylation. fda.gov
Identification of Key Metabolizing Enzymes (e.g., CYP2D6, CYP3A4)
Plasma Protein Binding Characteristics in Preclinical Species (e.g., human, mouse, rat, rabbit, monkey)
This compound exhibits high plasma protein binding across various species. In vitro studies using equilibrium dialysis determined the extent of binding in plasma from different species. ijpbs.com The binding was approximately 99% in human plasma. drugbank.comwww.gov.ukeuropa.eufda.goveuropa.eunih.gov
Species | Plasma Protein Binding (%) | Source |
---|---|---|
Human | 98.7 ± 0.06 | ijpbs.com |
Mouse | 99.4 ± 0.03 | ijpbs.com |
Rat | 98.9 ± 0.01 | ijpbs.com |
Rabbit | 81.9 ± 0.37 | ijpbs.com |
Monkey | 74.1 ± 0.87 | ijpbs.com |
In Vivo Distribution Studies in Animal Models (e.g., blood-to-plasma ratio, tissue distribution of radioactivity)
The distribution of this compound has been investigated in animal models. Following a single oral dose of radiolabeled this compound, the blood-to-plasma ratio was approximately 0.92, indicating that the drug does not preferentially partition into red blood cells. hres.cadrugbank.comwww.gov.ukeuropa.eufda.goveuropa.eunih.govfda.gov
Tissue distribution studies using quantitative autoradiography in albino and pigmented rats after a single oral dose of [14C]-berotralstat showed that radioactivity peaked in many tissues at 8 hours post-dose. pmda.go.jpijpbs.com High levels of radioactivity were observed in the liver, renal medulla, spleen, adrenal gland, kidney, and lung. ijpbs.com In pigmented rats, radioactivity in the uvea peaked at 72 hours post-dose, suggesting reversible binding to melanin. ijpbs.com Animal reproduction studies in rats and rabbits indicated that this compound crosses the placenta, with fetal blood concentrations being approximately 5-11% of the maternal blood concentrations. nih.govnih.gov Furthermore, this compound was detected in the plasma of rat pups during lactation, with concentrations being less than 5% of the maternal plasma concentration. hres.canih.gov
Species | Red Blood Cell to Plasma Ratio | Source |
---|---|---|
Human | 1.74 | ijpbs.com |
Mouse | 0.40 | ijpbs.com |
Rat | 1.08 | ijpbs.com |
Rabbit | 1.34 | ijpbs.com |
Monkey | 0.33 | ijpbs.com |
Excretion Pathways in Animal Models (e.g., urine, feces)
The primary route of excretion for this compound and its metabolites is through the feces. Following a single oral dose of radiolabeled this compound, approximately 79% of the administered dose was recovered in the feces, while about 9% was excreted in the urine. drugbank.comfda.gov Unchanged this compound accounted for a small percentage of the dose excreted in urine (1.8% to 4.7%). drugbank.comfda.gov These findings suggest that biliary excretion is a significant pathway for the elimination of this compound. fda.gov Studies in animals have also shown that this compound is excreted in milk. www.gov.ukijpbs.comeuropa.eu
Preclinical Pharmacodynamic Studies in Relevant Biological Models
In Vitro Pharmacodynamic Assays and Functional Readouts
Berotralstat's pharmacodynamic properties have been extensively characterized through a variety of in vitro assays designed to measure its inhibitory effect on plasma kallikrein and the subsequent functional consequences.
This compound demonstrates potent and specific inhibition of human plasma kallikrein. portico.org In assays using isolated human plasma kallikrein, this compound exhibited a potent inhibition constant (Ki) of 0.44 nM. portico.org Its specificity is notable, with IC50 values against other serine proteases like trypsin, thrombin, or plasmin being 4,500 to 56,000 times higher than for plasma kallikrein. portico.org
The inhibitory activity of this compound has also been confirmed in more complex biological matrices. In plasma from patients with Hereditary Angioedema (HAE), this compound inhibited plasma kallikrein activity with a half-maximal effective concentration (EC50) of 15 nM. portico.org This demonstrates its efficacy in a disease-relevant context.
Functional readouts confirm that this inhibition of kallikrein activity translates to a reduction in downstream pathological effects. In human umbilical vein endothelial cells (HUVECs) coated with high-molecular-weight kininogen (HMWK) and prekallikrein, this compound not only inhibited kallikrein activity but also suppressed the release of bradykinin with an EC50 of 5.6 nM. portico.org Since bradykinin is the key mediator that increases vascular permeability, this finding directly links the inhibition of the enzyme to the prevention of the physiological cascade leading to angioedema. mdpi.comnih.govhres.ca this compound's mechanism involves binding to plasma kallikrein, which in turn inhibits its proteolytic activity on HMWK, thereby controlling the excessive generation of bradykinin. nih.govhres.canih.gov
Table 1: In Vitro Inhibitory Activity of this compound
Assay Type | Target/System | Parameter | Value | Reference |
---|---|---|---|---|
Enzyme Inhibition | Isolated Human Plasma Kallikrein | Ki | 0.44 nM | portico.org |
Plasma Assay | HAE Patient Plasma | EC50 (Kallikrein Activity) | 15 nM | portico.org |
Cellular Assay | HMWK-prekallikrein coated HUVECs | EC50 (Bradykinin Release) | 5.6 nM | portico.org |
The pharmacological effect of this compound is directly related to its concentration. drugbank.com Studies have demonstrated a clear concentration-dependent inhibition of plasma kallikrein following administration of this compound. nih.govwww.gov.uk The relationship between the plasma concentration of this compound and its pharmacodynamic effect—the inhibition of kallikrein—has been characterized using a sigmoidal maximum-efficacy (Emax) model. europa.eu This analysis revealed a strong correlation between the ex vivo kallikrein inhibition activity and plasma this compound concentrations, with a calculated half-maximal effective concentration (EC50) of 11 ng/mL. europa.eufda.gov This modeling confirms that as the concentration of this compound increases, so does the level of kallikrein inhibition, up to a maximum effect.
Cellular Assays for Kallikrein Activity and Downstream Effects
In Vivo Pharmacodynamic Biomarkers in Animal Models
Preclinical studies in animal models have been crucial for understanding the mechanistic action of this compound and for identifying relevant pharmacodynamic biomarkers.
To investigate the contribution of plasma kallikrein to contact pathway-initiated thrombin generation, researchers have utilized mouse models with and without coagulation factor XII (FXII). nih.gov Specifically, F12+/+ (wild-type) and F12-/- (FXII-deficient) mouse models have been employed. nih.govmedchemexpress.commedchemexpress.com These models are valuable for dissecting the roles of different components of the contact system. nih.gov Studies using whole blood from these mice have allowed for the evaluation of this compound's effect on thrombin generation initiated by the contact pathway, both in the presence and absence of FXII. nih.govresearchgate.net This approach helps to clarify the extent to which plasma kallikrein contributes to this process independently of FXII. nih.gov
In preclinical non-human systems, the primary biomarker for this compound's activity is the direct inhibition of its target, plasma kallikrein. portico.orgmedchemexpress.com In studies using F12+/+ and F12-/- mouse models, a single 8 μM dose of this compound was shown to inhibit plasma kallikrein activity. medchemexpress.commedchemexpress.com This inhibition of kallikrein activity subsequently affects downstream processes.
A key function of plasma kallikrein is the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin and cleaved HMWK (cHMWK). nih.govhres.ca Therefore, levels of cHMWK serve as a crucial biomarker for the activity of the kallikrein-kinin system. nih.govfrontiersin.org this compound has been shown to inhibit the cleavage of HMWK in both normal and HAE plasma ex vivo. portico.org Furthermore, this compound's inhibition of plasma kallikrein leads to a reduction in contact pathway-initiated thrombin generation in mouse whole blood from both F12+/+ and F12-/- models, indicating a reduction in the activity of the kallikrein-kinin system. medchemexpress.commedchemexpress.com
Table 2: Effects of this compound in In Vivo Animal Models
Animal Model | Biomarker/Endpoint | Effect of this compound | Reference |
---|---|---|---|
F12+/+ and F12-/- Mice | Plasma Kallikrein Activity | Inhibition of activity | medchemexpress.commedchemexpress.com |
F12+/+ Mice | Silica-initiated Peak Thrombin Generation | Significant reduction | nih.gov |
F12-/- Mice | Silica-initiated Peak Thrombin Generation | Significant reduction (~35%) | nih.gov |
Selection and Characterization of Animal Models for Mechanistic Research (e.g., F12+/+ and F12-/- mouse models)
Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Relationships
While comprehensive preclinical PK/PD modeling data is limited, the relationship between this compound exposure (pharmacokinetics) and its biological effect (pharmacodynamics) is a cornerstone of its development. A preclinical PK/PD model was used to predict a longer duration of action for the compound. astriatx.com The fundamental PK/PD relationship is the link between this compound plasma concentrations and the inhibition of plasma kallikrein activity. fda.gov
Population pharmacokinetic analyses, which describe the drug's movement through the body, have been well-characterized by a three-compartment model with first-order absorption and linear elimination. researchgate.netnih.govresearchgate.net Although these models are primarily based on clinical data, they inform the understanding of the concentration profiles that drive the pharmacodynamic effects. The pharmacodynamic component is defined by the concentration-dependent inhibition of kallikrein, as described by the sigmoidal Emax model with an EC50 of 11 ng/mL. europa.eufda.gov This PK/PD relationship establishes that sustained plasma concentrations of this compound above this EC50 value are expected to result in significant and continuous inhibition of plasma kallikrein, thereby controlling the production of bradykinin. nih.govhres.ca
Chemical Synthesis, Structural Optimization, and Structure-activity Relationships Sar
Overview of Synthetic Strategies and Methodological Advancements in Berotralstat Production
The synthesis of this compound is a multi-step process that relies on the strategic coupling of two key fragments: a pyrazole carboxylic acid derivative and a chiral dibenzylamine component. chemicalbook.com The production of the this compound dihydrochloride salt involves a carefully orchestrated series of reactions designed to ensure high yield and purity. chemicalbook.comsfda.gov.sa
The synthesis can be broadly outlined in the following key stages:
Preparation of the Pyrazole Carboxylic Acid Fragment: This process starts with aniline, which undergoes diazotization and a regioselective cyclative condensation with a diketone to form a pyrazole intermediate. chemicalbook.com Subsequent oxidative cleavage of a furan group, acting as a latent carboxylic acid, yields the desired carboxylic acid fragment. chemicalbook.com
Preparation of the Chiral Dibenzylamine Fragment: This portion of the synthesis involves a Grignard reaction with a protected aryl bromide. chemicalbook.com An Ellman product is utilized, and the aniline functionality is temporarily protected to carry it through the reaction sequence. chemicalbook.com
Amide Coupling and Final Salt Formation: The two fragments are joined via an amide coupling reaction. chemicalbook.com Finally, treatment with methanolic hydrochloric acid furnishes this compound dihydrochloride. chemicalbook.comnewdrugapprovals.org
Advancements in the production of this compound include the development of processes to create specific solid-state forms, such as Form B4, through crystallization from various solvent systems like dichloromethane, methyl tert-butyl ether (MTBE), or propyl acetate. google.com
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Exploration
The development of this compound was heavily guided by structure-guided design principles aimed at creating a potent and highly selective inhibitor of plasma kallikrein. researchgate.netacs.orgfrontiersin.orgfrontiersin.org This involved the synthesis and evaluation of numerous analogs to understand the structure-activity relationships (SAR) crucial for optimizing the drug's properties.
The core of this exploration centered on modifying key structural components of the molecule to enhance its binding affinity for the active site of the PKa serine protease domain. frontiersin.orgfrontiersin.org Researchers investigated the impact of various substituents on different parts of the molecular scaffold. For instance, the exploration of different P1 groups, which interact with the S1 pocket of the protease, was a key focus. acs.org
One area of investigation involved the synthesis of a library of compounds with different substituted phenyl rings as the P1 group. acs.org This led to the discovery that certain substitutions, such as a meta-methoxy group or a para-methyl group, resulted in increased inhibitory potency. acs.org Furthermore, di-substituted analogs, particularly those with ortho-ortho substitutions, showed enhanced activity compared to their mono-substituted counterparts. acs.org The combination of these findings, for example, incorporating both 2,6-difluoro and 3-methoxy substituents, led to a significant enhancement in potency, highlighting the additive nature of these SAR findings. acs.org
Another approach in analog design involved the truncation of a known potent inhibitor to create a smaller fragment suitable for further modification. acs.org This fragment was then used as a scaffold to install a boron "warhead," aiming to create a covalent interaction with the serine residue in the active site of PKa. acs.orgnih.gov
These systematic explorations of the chemical space around the this compound scaffold were instrumental in identifying the optimal combination of structural features that confer high potency and selectivity.
Impact of Molecular Structure on Target Affinity and Selectivity
The molecular structure of this compound is finely tuned to achieve potent and selective inhibition of plasma kallikrein. researchgate.netacs.org Its design allows it to bind effectively to the active site of the PKa serine protease, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) and the subsequent release of bradykinin, a key mediator of angioedema. frontiersin.orgfrontiersin.orgpmda.go.jp
The key structural features contributing to its activity include:
A Pyrazole Core: Pyrazole scaffolds are known to be effective inhibitors of various protein kinases and are found in several approved drugs. researchgate.netresearchgate.net
A Phenyl Ring with a Cyano Group: This part of the molecule interacts with the S1 pocket of the plasma kallikrein enzyme. The cyano group is a critical feature for potent inhibition.
A Cyclopropylmethylamino Group: This group also contributes to the binding within the active site.
A Fluorinated Phenyl Ring: The fluorine atom can influence the electronic properties and conformation of the molecule, contributing to its binding affinity.
The high selectivity of this compound for plasma kallikrein over other related serine proteases is a crucial aspect of its design, minimizing off-target effects. researchgate.netacs.org This selectivity is achieved through the specific combination and spatial arrangement of its various functional groups, which create a complementary fit to the unique topology of the PKa active site.
Advanced Analytical Techniques for Compound and Metabolite Characterization in Research (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS/MS))
Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), have been indispensable in the research and development of this compound. pmda.go.jp This powerful technique is used for the quantitative determination of this compound and its metabolites in various biological matrices, such as plasma and urine. pmda.go.jp
LC-MS/MS offers high sensitivity, selectivity, and a wide dynamic range, making it the preferred method for bioanalysis in the pharmaceutical industry. bioanalysis-zone.com In the context of this compound, LC-MS/MS has been used to:
Determine pharmacokinetic parameters: By measuring the concentration of this compound in plasma over time, researchers can determine key parameters like its absorption, distribution, metabolism, and excretion (ADME) profile. pmda.go.jp
Identify and quantify metabolites: Following administration, this compound is metabolized into several different compounds. pmda.go.jp LC-MS/MS is used to detect, identify, and quantify these metabolites, providing insights into the metabolic pathways of the drug. pmda.go.jpdrugbank.com Studies have identified at least nine different metabolites of this compound. pmda.go.jp
Support clinical trials: Validated LC-MS/MS methods are crucial for analyzing samples from clinical studies to ensure the accuracy and reliability of the data. fda.gov For this compound, methods have been developed and validated with a lower limit of quantification of 1.0 ng/mL in plasma. pmda.go.jphealthinformaticsjournal.com
The use of LC-MS/MS has been fundamental in characterizing the disposition of this compound in the body and in establishing a clear understanding of its pharmacokinetic profile, which is essential for its safe and effective use.
Advanced Research Methodologies and Future Directions in Berotralstat Investigation
Application of Proteomics and Metabolomics in Elucidating Molecular Targets and Pathways
The primary molecular target of berotralstat is plasma kallikrein, an enzyme central to the kallikrein-kinin system. newdrugapprovals.orgdovepress.com Inhibition of plasma kallikrein by this compound blocks the proteolytic cleavage of high-molecular-weight kininogen (HMWK), thereby reducing the production of bradykinin. newdrugapprovals.orgdovepress.com Bradykinin is a potent vasodilator responsible for the increased vascular permeability that leads to swelling and pain in hereditary angioedema (HAE). newdrugapprovals.orgdovepress.com
While the primary target is well-defined, advanced "omics" technologies are being applied to gain a more comprehensive view of the drug's effects and the pathophysiology of HAE. High-resolution mass spectrometry-based proteomics and metabolomics are powerful tools for this purpose. researchgate.net For instance, plasma proteomics analyses have been used to identify novel disease state biomarkers for HAE and to investigate the broader biological consequences of specific plasma kallikrein inhibition. researchgate.net Such studies compare the proteomic profiles of healthy individuals with those of HAE patients before and after treatment, confirming known biomarkers and identifying new potential markers of plasma kallikrein dysregulation for further investigation. researchgate.net
Metabolomics, specifically using techniques like liquid chromatography-mass spectrometry (LC-MS), has been employed to analyze plasma samples from HAE patients. researchgate.net These studies have identified significantly altered metabolites, such as isovalerylcarnitine, cystine, and hydroxyproline, which could serve as novel biomarkers to distinguish HAE from other forms of angioedema or to monitor disease activity. researchgate.net Although the metabolic pathway of this compound itself is not yet fully characterized, following administration of a radiolabeled dose, eight detectable metabolites were identified in plasma, accounting for a minor fraction of the total radioactivity compared to the unchanged drug. nih.govdrugbank.com Future proteomics and metabolomics studies will be invaluable in fully elucidating these metabolic pathways and understanding the complete downstream effects of this compound's inhibition of plasma kallikrein.
Technology | Application in this compound/HAE Research | Key Findings/Potential |
Proteomics | Identification of disease biomarkers in HAE plasma. researchgate.net | Confirmed known biomarkers (e.g., related to the kallikrein-kinin system) and identified new potential markers for further study. researchgate.net |
Investigation of biological effects of kallikrein inhibition. researchgate.net | Provides a broad view of the systemic impact beyond the primary target. | |
Metabolomics | Identification of novel diagnostic biomarkers for HAE. researchgate.net | Found significantly altered metabolites (isovalerylcarnitine, cystine, hydroxyproline) in HAE patients. researchgate.net |
Characterization of drug metabolism. nih.govdrugbank.com | Identified eight metabolites of this compound, though the parent drug remains the major component in plasma. nih.govdrugbank.com |
Utilization of Genetic and Molecular Biology Tools in Model Systems for Mechanistic Insights
The development of this compound is fundamentally linked to our understanding of the genetic basis of HAE. Most cases are caused by mutations in the SERPING1 gene, which codes for the C1-esterase inhibitor (C1-INH). emjreviews.com This deficiency leads to overactivation of the kallikrein-kinin cascade. newdrugapprovals.orgemjreviews.com Genetic testing is therefore a cornerstone of diagnosis and provides the rationale for targeted therapies. nih.gov In some HAE patients with normal C1-INH function, mutations in other genes such as those for Factor XII (F12), plasminogen (PLG), or kininogen (KNG1) have been identified, further highlighting the complexity of the disease and the importance of molecular diagnostics. emjreviews.com
Molecular biology tools are essential for characterizing the drug-target interaction. This compound is a synthetic, small-molecule inhibitor that binds to plasma kallikrein, blocking its enzymatic activity in a concentration-dependent manner. dovepress.comnih.govnih.govresearchgate.net In vitro studies are used to determine the potency and selectivity of the inhibitor against plasma kallikrein versus other serine proteases.
Animal models, including genetically modified ones, provide crucial mechanistic insights. For example, this compound has been studied in F12+/+ and F12-/- mouse models to assess its impact on the contact pathway of coagulation. medchemexpress.com In these models, this compound was shown to inhibit plasma kallikrein activity and reduce contact pathway-initiated thrombin generation, demonstrating its effects beyond just bradykinin production. medchemexpress.com These model systems are invaluable for dissecting the intricate physiological roles of plasma kallikrein and the full mechanistic impact of its inhibition.
Exploration of Novel Preclinical Research Models and Their Utility
The preclinical investigation of this compound has utilized a range of research models to establish its pharmacological profile. Beyond standard cell-based assays, animal models have been critical. A 2-year carcinogenicity study in rats was conducted as part of the safety assessment. europa.eu
Furthermore, research has explored the utility of this compound beyond HAE, necessitating novel preclinical models. Studies have investigated its potential to reduce peritumoral edema in glioblastoma. medchemexpress.com This line of research involves models such as glioblastoma cell lines to study effects on proliferation and migration, and potentially in vivo models of brain cancer to assess impact on edema. medchemexpress.com
The use of specific genetic mouse models, such as those deficient in Factor XII (F12-/- mice), has been instrumental in exploring the drug's role in the broader context of the contact activation system, which is involved in both inflammation and coagulation. medchemexpress.com As research expands, the development and use of more sophisticated models, such as humanized mouse models or advanced in vitro systems like organ-on-a-chip, could provide even more refined data on efficacy and safety, particularly for specific patient populations or novel indications.
Research Model | Utility in this compound Investigation | Findings/Insights |
Genetically Modified Mice (F12-/-) | To study the effect on the contact activation pathway of coagulation. medchemexpress.com | This compound reduced contact pathway-initiated thrombin generation. medchemexpress.com |
Glioblastoma Cell Lines | To investigate potential anti-cancer properties. medchemexpress.com | This compound was found to inhibit the proliferation and migration of glioblastoma cells. medchemexpress.com |
Rat Models (2-year study) | To assess long-term safety and carcinogenicity. europa.eu | Inconclusive findings of rare sarcomas were noted at high exposure levels. europa.eu |
Unanswered Questions and Future Avenues in Basic and Preclinical Pharmacological Research of this compound
Despite its successful clinical application, several questions regarding this compound remain, opening avenues for future basic and preclinical research.
Clarification of Long-Term Safety Signals: A 2-year study in rats found rare stromal and undifferentiated sarcomas at exposures higher than the clinical dose. europa.eu The clinical relevance of this finding is unknown and warrants further investigation to understand the potential mechanisms. europa.eu
Efficacy in HAE with Normal C1-INH: There is a lack of clinical data on the use of this compound in HAE patients who have normal C1-inhibitor levels and function. nih.goveuropa.eu Preclinical models representing the genetic mutations found in this patient population (e.g., in F12, PLG, KNG1) could help predict efficacy and elucidate the drug's mechanism in these specific contexts. emjreviews.com
Full Metabolite Characterization: While several metabolites have been detected, they have not all been structurally identified, and it is unknown if they possess any pharmacological activity. nih.goveuropa.eu A complete characterization is an important step in fully understanding the drug's disposition and potential for drug-drug interactions.
Biomarker Discovery: An important unmet need is the ability to identify which patients are most likely to respond best to this compound. frontiersin.org Future research could focus on discovering and validating genetic or proteomic biomarkers that predict treatment response. frontiersin.org The development of noninvasive urinary biomarkers for monitoring HAE is another promising research direction. researchgate.net
Exploration of New Indications: Preclinical findings suggest a potential role for this compound in reducing brain edema associated with glioblastoma. medchemexpress.com Further preclinical studies are needed to validate this potential new application and determine the mechanism by which it may reduce edema in the brain.
Mechanism of Side Effects: While generally well-tolerated, gastrointestinal side effects can occur. researchgate.net Preclinical research could explore the molecular mechanisms behind these effects to potentially inform mitigation strategies.
Q & A
Q. What is the mechanistic basis for Berotralstat’s efficacy in hereditary angioedema (HAE) prophylaxis?
this compound inhibits plasma kallikrein, reducing bradykinin production, a key mediator of HAE-associated swelling. Preclinical studies demonstrate its high specificity for kallikrein over related serine proteases (e.g., factor XIIa), minimizing off-target effects . Clinical trials (APeX-2, APeX-J) confirmed dose-dependent reductions in monthly HAE attack rates (1.31 vs. 2.35 attacks/month for 150 mg vs. placebo; P < 0.001) .
Q. How do clinical trial designs for this compound address variability in HAE patient populations?
Phase III trials (e.g., APeX-2) employed randomized, double-blind, placebo-controlled designs with stratification by baseline attack rate and prior prophylaxis use. Subgroup analyses revealed consistent efficacy across patients with prior C1-INH prophylaxis (1.58 vs. 2.84 attacks/month; P = 0.012) or androgen use (1.35 vs. 2.60 attacks/month; P < 0.001), demonstrating generalizability .
Q. What are the key pharmacokinetic parameters influencing this compound dosing regimens?
this compound exhibits a distribution volume of ~0.92 L/kg, indicating moderate tissue penetration. Dose optimization (110 mg vs. 150 mg daily) balances efficacy with tolerability: 150 mg reduces attack rates more significantly (1.31 vs. 1.65 attacks/month) but increases gastrointestinal side effects (e.g., diarrhea: 15.4% vs. 10.3%) .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound’s efficacy in HAE subtypes (e.g., HAE-nC1-INH)?
Retrospective real-world studies (e.g., German cohort analysis) show reduced attacks in HAE-nC1-INH patients (mean AECT score increase: 9.0 at 3 months), but limited sample sizes (n = 2) necessitate larger, prospective trials. Methodologically, stratified randomization and longitudinal monitoring of biomarkers (e.g., bradykinin levels) are critical to validate subgroup-specific responses .
Q. What statistical approaches are recommended for analyzing attack-rate variability in this compound trials?
Use negative binomial regression to model overdispersed count data (attack rates). In APeX-2, this method accounted for interpatient variability and baseline attack history. Sensitivity analyses (e.g., adjusting for rescue medication use) ensure robustness, as seen in the 48-week extension study .
Q. How should researchers design trials comparing this compound with other prophylactics (e.g., lanadelumab)?
Adaptive trial designs with non-inferiority endpoints are recommended. For example, a crossover study could compare time-to-first attack and quality-of-life metrics (e.g., AE-QoL scores). Ensure blinding and control for confounding variables (e.g., prior prophylaxis failure rates, as seen in real-world cohorts) .
Q. What methodologies address this compound’s QT-interval prolongation risk at higher doses?
Preclinical studies used concentration-QT modeling to establish a safety margin. In humans, thorough QT (TQT) studies with Holter monitoring and dose-titration protocols (e.g., 150 mg vs. 300 mg) are essential. APeX trials excluded patients with baseline QTc > 450 ms to mitigate risks .
Data Contradictions and Resolution
Q. Why do real-world studies report higher dropout rates due to gastrointestinal side effects compared to clinical trials?
Clinical trials often exclude patients with comorbidities, while real-world cohorts (e.g., German study) include heterogeneous populations. To resolve this, use propensity score matching to balance baseline characteristics and implement patient-reported outcome (PRO) tools for longitudinal tolerability assessment .
Q. How can researchers explain discrepancies in attack-rate reduction between APeX-2 and APeX-J trials?
APeX-J included a Japanese cohort with stricter inclusion criteria (e.g., higher baseline attack rates: ≥2 attacks/month). Meta-analysis with fixed-effects models can harmonize data, adjusting for regional differences in genetic or environmental modifiers of HAE severity .
Methodological Recommendations
- Dose Optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with kallikrein inhibition levels .
- Subgroup Analysis : Predefine subgroups (e.g., prior prophylaxis users) in statistical analysis plans (SAPs) to avoid post hoc bias .
- Data Transparency : Publish negative binomial regression coefficients and confidence intervals for attack-rate comparisons, as in APeX-2 .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。